SL-176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H48O4Si2 |

|---|---|

Poids moléculaire |

456.8 g/mol |

Nom IUPAC |

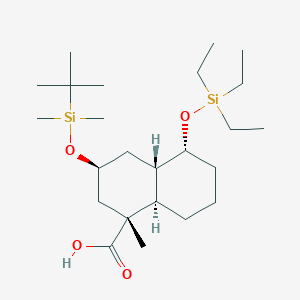

(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C24H48O4Si2/c1-10-30(11-2,12-3)28-21-15-13-14-20-19(21)16-18(17-24(20,7)22(25)26)27-29(8,9)23(4,5)6/h18-21H,10-17H2,1-9H3,(H,25,26)/t18-,19-,20+,21+,24+/m0/s1 |

Clé InChI |

WYYKYBVYKSTHEV-RSBOXOOMSA-N |

SMILES isomérique |

CC[Si](CC)(CC)O[C@@H]1CCC[C@@H]2[C@@H]1C[C@@H](C[C@@]2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |

SMILES canonique |

CC[Si](CC)(CC)OC1CCCC2C1CC(CC2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Protein Target of SL-176

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule inhibitor SL-176, with a primary focus on its protein target, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

The Protein Target of this compound: Wild-type p53-Induced Phosphatase 1 (WIP1)

The primary protein target of this compound is Wild-type p53-Induced Phosphatase 1 (WIP1) , also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D) . WIP1 is a member of the PP2C family of serine/threonine protein phosphatases. It functions as a critical negative regulator of the DNA Damage Response (DDR) pathway, a key cellular mechanism for maintaining genomic integrity.[1]

This compound is a potent and specific inhibitor of WIP1 phosphatase activity.[1] By inhibiting WIP1, this compound effectively removes a key brake on the DDR pathway, leading to the sustained activation of tumor-suppressive signaling cascades. This targeted inhibition results in significant anti-proliferative effects in cancer cells, including the induction of cell cycle arrest and apoptosis.[1]

Quantitative Data: In Vitro Inhibition of WIP1 by this compound

The inhibitory potency of this compound against WIP1 has been quantified, demonstrating its high affinity for the target enzyme. While comprehensive kinetic constants are not publicly available, the half-maximal inhibitory concentration (IC50) has been determined.

| Compound | Target | IC50 (nM) | Inhibition Type |

| This compound | WIP1 (PPM1D) | 86.9 | Non-competitive |

Table 1: In vitro inhibitory activity of this compound against WIP1 phosphatase.

The WIP1 Signaling Pathway and the Impact of this compound

WIP1 plays a pivotal role in terminating the DDR signaling cascade. In response to genotoxic stress, such as DNA double-strand breaks, key sensor kinases like Ataxia Telangiectasia Mutated (ATM) are activated. ATM, in turn, phosphorylates a multitude of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk2, to initiate cell cycle arrest and apoptosis.

WIP1 acts as a feedback regulator by dephosphorylating and thereby inactivating several of these key DDR proteins. The inhibition of WIP1 by this compound disrupts this negative feedback loop, leading to the hyper- and sustained phosphorylation of WIP1 substrates. This ultimately enhances the anti-cancer effects of the DDR pathway.

Key Substrates of WIP1 and the Effect of this compound

| Substrate | Phosphorylation Site(s) | Function in DDR | Effect of WIP1 Inhibition by this compound |

| p53 | Ser15 | Transcription factor for cell cycle arrest and apoptosis | Increased and sustained phosphorylation, leading to enhanced transcriptional activity. |

| ATM | Ser1981 | Master regulator of the DDR | Sustained autophosphorylation and activation. |

| Chk2 | Thr68 | Cell cycle checkpoint kinase | Prolonged activation, contributing to cell cycle arrest. |

| γH2AX | Ser139 | Marker of DNA double-strand breaks | Accumulation of γH2AX foci, indicating persistent DNA damage signaling. |

Table 2: Key substrates of WIP1 and the consequences of its inhibition by this compound.

Visualizing the WIP1 Signaling Pathway

The following diagram illustrates the central role of WIP1 in the DNA Damage Response pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and its effects on the WIP1 signaling pathway.

In Vitro WIP1 Phosphatase Activity Assay

This assay is designed to measure the enzymatic activity of recombinant WIP1 and to determine the IC50 of inhibitors like this compound.

Principle: The assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by the catalytic action of WIP1. The released phosphate is detected colorimetrically using a malachite green-based reagent.

Materials:

-

Recombinant human WIP1 (PPM1D)

-

Phosphopeptide substrate (e.g., a peptide corresponding to the p53 phosphorylation site at Ser15)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

-

This compound or other test compounds

-

BIOMOL Green™ or similar phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the phosphatase assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant WIP1 enzyme, and assay buffer. Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding the BIOMOL Green™ reagent.

-

Incubate at room temperature for 20-30 minutes to allow color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U2OS)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell line treated with this compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound is a specific and potent inhibitor of WIP1 phosphatase, a key negative regulator of the DNA Damage Response pathway. By targeting WIP1, this compound promotes the sustained activation of tumor-suppressive signaling, leading to cell cycle arrest and apoptosis in cancer cells. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the WIP1 pathway with inhibitors like this compound.

References

SL-176 as a WIP1 Phosphatase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a serine/threonine phosphatase belonging to the PP2C family. It functions as a critical negative regulator of the DNA damage response (DDR) pathway, a key cellular process for maintaining genomic integrity and preventing tumorigenesis.[1][2] WIP1 is often overexpressed in various human cancers, and its inhibition has emerged as a promising therapeutic strategy.[1] SL-176 is a small molecule inhibitor of WIP1 phosphatase, identified as an analogue of the compound SPI-001.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and its effects on cancer cells.

This compound: Compound Profile

| Property | Value | Reference |

| Chemical Formula | C24H48O4Si | [3] |

| Molecular Weight | 456.81 g/mol | |

| Mechanism of Action | Non-competitive inhibitor of WIP1 phosphatase | |

| In Vitro IC50 | 86.9 nM |

Chemical Structure:

Image Source: Medchemexpress.com.

WIP1 Signaling Pathway and the Role of this compound

WIP1 plays a pivotal role in terminating the DDR signaling cascade by dephosphorylating and inactivating key proteins. This action effectively creates a negative feedback loop, particularly on the p53 tumor suppressor pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and activation of downstream checkpoint kinases such as CHK1 and CHK2. These kinases, in turn, phosphorylate a multitude of substrates, including the tumor suppressor p53. Phosphorylation stabilizes and activates p53, allowing it to induce the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair. One of the genes transcriptionally activated by p53 is PPM1D, leading to an increase in WIP1 protein levels.

WIP1 then acts to dephosphorylate and inactivate several key components of the DDR pathway, including:

-

p53: WIP1 dephosphorylates p53 at Ser15, which promotes its interaction with MDM2 and subsequent degradation.

-

ATM: WIP1 can dephosphorylate ATM, a central kinase in the DNA damage response.

-

CHK1 and CHK2: These checkpoint kinases are also substrates of WIP1.

-

γH2AX: WIP1 dephosphorylates the histone variant H2AX, a marker of DNA double-strand breaks.

By inhibiting WIP1, this compound prevents the dephosphorylation of these key DDR proteins. This leads to sustained activation of the DNA damage response, prolonged cell cycle arrest, and enhanced apoptosis in cancer cells, particularly those with wild-type p53 and amplified PPM1D.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and related WIP1 inhibitors.

Table 1: In Vitro Inhibitory Activity of WIP1 Inhibitors

| Compound | IC50 (nM) | Inhibition Type | Target | Reference |

| This compound | 86.9 | Non-competitive | Recombinant WIP1 | |

| SPI-001 | 110 | Non-competitive | Recombinant WIP1 | |

| GSK2830371 | 6 - 13 | Allosteric | Recombinant WIP1 | |

| CCT007093 | 8400 | - | In vitro WIP1 |

Table 2: Cellular Activity of this compound and Synergistic Effects

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| MCF7 (Breast Cancer, PPM1D amplified) | This compound | Suppressed cell proliferation | Dose-dependent | |

| HCT-116 (Colorectal Carcinoma, truncated WIP1) | SPI-001 (analogue of this compound) + Doxorubicin | Enhanced inhibition of cell growth | Increased p53 phosphorylation at Ser15 | |

| Neuroblastoma Cell Lines | This compound + GSK-J4 | Synergistic cytotoxicity, suppression of tumor growth | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro WIP1 Phosphatase Activity Assay

This protocol is a generalized procedure based on commonly used methods for measuring WIP1 phosphatase activity.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant WIP1.

Materials:

-

Recombinant human WIP1 protein

-

Phosphopeptide substrate (e.g., a peptide corresponding to a known WIP1 phosphorylation site on p53 or ATM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT

-

This compound (dissolved in DMSO)

-

Phosphate detection reagent (e.g., BIOMOL Green™ or PiPer™ Phosphatase Assay Kit)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

-

Add the phosphopeptide substrate to all wells to a final concentration of 10-100 µM.

-

Initiate the reaction by adding recombinant WIP1 protein to each well (except the no-enzyme control) to a final concentration of 1-5 nM.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and detect the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.

Objective: To evaluate the dose-dependent effect of this compound, alone or in combination with other agents like doxorubicin, on the viability of cancer cell lines such as MCF7 or HCT-116.

Materials:

-

MCF7 or HCT-116 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Doxorubicin (optional, for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and/or doxorubicin in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

In Vivo Xenograft Tumor Model (Generalized Protocol)

This is a generalized protocol for a breast cancer xenograft model, as specific details for an in vivo study with this compound were not found in the searched literature. Researchers should optimize this protocol based on their specific experimental needs.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old

-

Human breast cancer cells (e.g., MCF7)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Harvest cultured breast cancer cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

-

Anesthetize the mice and inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad.

-

Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (dosage and route to be determined by preliminary studies) or vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound is a potent and specific non-competitive inhibitor of WIP1 phosphatase. By targeting a key negative regulator of the DNA damage response, this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with an overactive WIP1 signaling axis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other WIP1 inhibitors. While in vitro data are promising, further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in oncology. The synergistic effects observed with other anti-cancer agents suggest that combination therapies involving WIP1 inhibition may be a valuable strategy in the future of cancer treatment.

References

PPM1D Inhibition by SL-176: A Technical Overview

Introduction

Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1), is a serine/threonine phosphatase that plays a critical role in cellular stress response pathways.[1][2] Encoded by a gene frequently amplified or overexpressed in a variety of human cancers, including breast cancer, neuroblastoma, and certain myeloid malignancies, PPM1D functions as a key negative regulator of the DNA Damage Response (DDR) network.[2][3][4] It exerts its oncogenic effects by dephosphorylating and inactivating several tumor suppressor proteins, most notably p53 and p38 MAPK. This action effectively dampens the signals that would otherwise lead to cell cycle arrest or apoptosis, thereby promoting cell survival and proliferation. The crucial role of PPM1D in tumorigenesis has positioned it as an attractive therapeutic target.

SL-176 is a potent and specific small-molecule inhibitor developed to target the enzymatic activity of PPM1D. As a simplified analog of the perhydrophenanthrene compound SPI-001, this compound has been identified as a non-competitive inhibitor of PPM1D. Preclinical studies have demonstrated that this compound can selectively suppress the proliferation of cancer cells overexpressing PPM1D, induce cell cycle arrest and apoptosis, and shows promise as a lead compound for the development of novel anti-cancer agents.

Mechanism of Action and Signaling Pathways

PPM1D is a key homeostatic regulator that terminates the DDR signaling cascade, allowing cells to recover after DNA damage has been repaired. In cancer cells where PPM1D is overexpressed, this regulation is hijacked to suppress anti-tumorigenic signals. PPM1D directly dephosphorylates and inactivates key proteins in the DDR pathway, including ATM, Chk1/2, p38 MAPK, and the tumor suppressor p53.

The inhibition of PPM1D by this compound blocks this dephosphorylation activity. This leads to the sustained phosphorylation and activation of PPM1D substrates. The resulting accumulation of activated p53 and p38 MAPK restores downstream signaling, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This mechanism is particularly effective in tumor cells that are highly dependent on PPM1D for survival.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cell-based assays.

| Parameter | Value | Assay System | Reference |

| IC₅₀ vs. PPM1D | 86.9 nM | Recombinant WIP1 (PPM1D) | |

| Inhibition Type | Non-competitive | Enzyme kinetics |

| Cell Line | Cancer Type | Parameter | Result | Reference |

| MCF-7 | Breast Cancer (PPM1D amplified) | Proliferation | Significantly inhibited | |

| Multiple Neuroblastoma Lines | Neuroblastoma | Cell Viability (IC₅₀) | 0.57 - 1.3 µM | |

| Medulloblastoma Lines | Medulloblastoma | Cell Viability (IC₅₀) | ~1 µM | |

| Breast Cancer (PPM1D amplified) | Breast Cancer | Cell Cycle | G2/M Arrest | |

| Breast Cancer (PPM1D amplified) | Breast Cancer | Apoptosis | Induced |

| Cell Line | Experimental Condition | Parameter | Result | Reference |

| 3T3-L1 | Adipocyte Differentiation | Lipid Droplet Formation | Significantly suppressed | |

| 3T3-L1 | Adipocyte Differentiation | Lipid Droplet Size | Significantly reduced | |

| 3T3-L1 | Adipocyte Differentiation | PPARγ and C/EBPα mRNA | Expression repressed |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro PPM1D Phosphatase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on PPM1D enzymatic activity.

-

Principle: A colorimetric or fluorometric assay using a synthetic phosphopeptide substrate for PPM1D. The release of free phosphate is measured.

-

Methodology:

-

Recombinant human PPM1D protein is incubated in an assay buffer (containing Mg²⁺ or Mn²⁺).

-

A known concentration of a phosphorylated substrate (e.g., a synthetic peptide mimicking a p53 phosphorylation site) is added.

-

Varying concentrations of this compound are added to the reaction wells.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and a reagent (e.g., Malachite Green) is added to detect the amount of free phosphate released.

-

Absorbance is read at the appropriate wavelength (e.g., ~620 nm).

-

Data are normalized to controls (no inhibitor) and IC₅₀ values are calculated by plotting inhibitor concentration versus percent inhibition.

-

Cell Viability Assay (MTS Assay)

-

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Principle: Measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cells (e.g., MCF-7, neuroblastoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-72 hours).

-

After incubation, MTS reagent is added to each well.

-

Plates are incubated for 1-4 hours at 37°C to allow for formazan development.

-

The absorbance of the formazan product is measured at ~490 nm.

-

Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀ values are determined.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Principle: Based on the measurement of DNA content in cells using a fluorescent dye (e.g., Propidium Iodide, PI) that stoichiometrically binds to DNA. Flow cytometry is used to quantify the fluorescence, which correlates with the amount of DNA in each cell (G1, S, or G2/M phase).

-

Methodology:

-

Cells are treated with this compound at a relevant concentration (e.g., near the IC₅₀) for 24-48 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Samples are analyzed on a flow cytometer.

-

The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

Western Blot Analysis

-

Objective: To assess the phosphorylation status of PPM1D targets (e.g., p53, p38 MAPK) and markers of apoptosis.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Methodology:

-

Cells are treated with this compound for a defined time course.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-cleaved-caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

-

Conclusion

This compound is a well-characterized inhibitor of the PPM1D phosphatase, demonstrating potent activity both in vitro and in cancer cell models where PPM1D is overexpressed. Its mechanism of action, centered on the reactivation of the p53 and p38 MAPK tumor suppressor pathways, provides a strong rationale for its therapeutic potential. The quantitative data and established experimental protocols confirm its specificity and cellular effects, including the induction of G2/M cell cycle arrest and apoptosis in sensitive cancer cell lines. Furthermore, its ability to suppress the growth of medulloblastoma and neuroblastoma xenografts in vivo highlights its potential as a lead compound for clinical development. The collective evidence validates PPM1D as a significant therapeutic target and establishes this compound as a valuable chemical tool and a promising candidate for further anti-cancer drug development.

References

- 1. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SL-176: A Potent and Specific Inhibitor of PPM1D with Anti-Adipogenic and Anti-Cancer Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SL-176 is a novel small molecule inhibitor of the Ser/Thr protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, preclinical efficacy in oncology, and its role in regulating adipocyte differentiation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's effects. Signaling pathway diagrams and experimental workflows are visualized to offer a clear understanding of its molecular interactions and experimental applications.

Core Mechanism of Action: PPM1D Inhibition

This compound exerts its biological effects through the potent and specific inhibition of PPM1D, a member of the PP2C family of phosphatases.[1] PPM1D is a critical negative regulator of the DNA damage response (DDR) and other stress-response pathways, primarily through the dephosphorylation and inactivation of key tumor suppressors and signaling molecules, including p53 and p38 MAPK.[2][3] By inhibiting PPM1D, this compound effectively removes this negative regulation, leading to the activation of these pathways and subsequent cellular responses such as cell cycle arrest, apoptosis, and differentiation.

Anti-Cancer Activity

In preclinical cancer models, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly in tumors that overexpress PPM1D.[1][4]

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro anti-cancer activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | PPM1D Status | Readout | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Overexpressing | Proliferation | ~1.0 | |

| Neuroblastoma Cell Lines (unspecified) | Neuroblastoma | Not specified | Proliferation | 0.57 - 1.3 | |

| HL-60 | Promyelocytic Leukemia | Normal | Differentiation | Not Applicable |

Signaling Pathway: Re-activation of the p53 and p38 MAPK Pathways

The anti-cancer effects of this compound are primarily mediated through the re-activation of the p53 and p38 MAPK signaling pathways. In cancer cells with wild-type p53 and high levels of PPM1D, inhibition by this compound leads to the accumulation of phosphorylated (active) p53 and p38 MAPK, triggering downstream events such as cell cycle arrest at the G2/M phase and apoptosis.

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated p53 and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Adipogenic Activity

This compound has been shown to inhibit adipocyte differentiation and lipid droplet formation, suggesting its potential as a therapeutic agent for metabolic disorders.

Quantitative Data: Inhibition of Adipocyte Differentiation

The following table summarizes the effect of this compound on adipocyte differentiation of 3T3-L1 preadipocytes.

| This compound Concentration (µM) | Lipid Droplet Amount (% of Control) | PPARγ mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |

| 0 (Control) | 100 | 1.0 | 1.0 |

| 10 | Significantly Reduced | ~0.4 | ~0.5 |

| 15 | 32 | Not Reported | Not Reported |

Signaling Pathway: Downregulation of Adipogenic Transcription Factors

This compound inhibits adipocyte differentiation by downregulating the master adipogenic transcription factors, PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). The precise mechanism by which PPM1D inhibition leads to the downregulation of these factors is still under investigation but is a key event in blocking the differentiation program.

Experimental Protocols

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum.

-

Differentiation Induction: Two days post-confluence (Day 0), induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

-

This compound Treatment: Add this compound at the desired concentrations along with the MDI cocktail.

-

Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until Day 8.

-

Fixation: On Day 8, wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and 60% isopropanol, then stain with Oil Red O solution for 10 minutes.

-

Washing: Wash the cells with water to remove excess stain.

-

Imaging: Visualize and photograph the stained lipid droplets using a microscope.

-

Quantification: To quantify the lipid droplets, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 490 nm.

-

RNA Extraction: Extract total RNA from 3T3-L1 cells at different time points of differentiation using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for Pparg, Cebpa, and a housekeeping gene (e.g., Actb).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Conclusion and Future Directions

This compound is a valuable research tool for studying the roles of PPM1D in various cellular processes. Its dual activity as an anti-cancer and anti-adipogenic agent makes it an interesting lead compound for further drug development. Future research should focus on elucidating the detailed molecular mechanisms linking PPM1D inhibition to the downregulation of adipogenic transcription factors and on evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer and metabolic diseases.

References

- 1. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The WIP1 Inhibitor SL-176: A Deep Dive into its Modulation of the p53 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity. Its inactivation is a hallmark of many cancers, making the p53 signaling pathway a prime target for therapeutic intervention. Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, has emerged as a key negative regulator of p53. SL-176 is a small molecule inhibitor of WIP1, and this document provides a comprehensive technical guide to its mechanism of action and its impact on the p53 signaling pathway. By inhibiting WIP1, this compound reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53 and amplified PPM1D. This guide details the core molecular interactions, presents quantitative data from preclinical studies, outlines key experimental protocols for investigating this pathway, and provides visual diagrams of the underlying biological processes.

The Core Mechanism: this compound and the WIP1-p53 Axis

WIP1 is a serine/threonine phosphatase that functions as a critical negative regulator of the p53 signaling pathway, effectively acting as a homeostatic mechanism to turn off the p53 response. This compound is a specific inhibitor of WIP1, and its therapeutic potential lies in its ability to disrupt this negative regulation, thereby unleashing the tumor-suppressive functions of p53.

The WIP1-p53 Negative Feedback Loop

Under normal conditions and following the resolution of cellular stress, p53 transcriptional activity is downregulated to allow for cellular recovery. One of the genes transcriptionally activated by p53 is PPM1D, the gene encoding WIP1. This induction of WIP1 creates a negative feedback loop where WIP1, in turn, dephosphorylates and inactivates key proteins in the p53 pathway.

WIP1's primary targets in this pathway include:

-

p53: WIP1 directly dephosphorylates p53 at serine 15 (Ser15). Phosphorylation at this site is a key early event in p53 activation in response to DNA damage, as it reduces the interaction of p53 with its primary negative regulator, MDM2.

-

Upstream Kinases: WIP1 dephosphorylates and inactivates several upstream kinases that are responsible for p53 activation, including Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).

-

MDM2: WIP1 can also dephosphorylate MDM2, which can lead to its stabilization and enhanced ability to target p53 for proteasomal degradation.

By inhibiting WIP1, this compound breaks this negative feedback loop, leading to the sustained phosphorylation and activation of p53 and its upstream regulators. This results in the accumulation of active p53, which can then effectively induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on WIP1 Inhibition

While extensive quantitative data specifically for this compound is emerging, studies on this compound and the highly similar and more potent WIP1 inhibitor, GSK2830371, provide valuable insights into the dose-dependent effects on cancer cells.

| Parameter | Molecule | Value | Cell Line/System | Citation |

| In Vitro IC50 | This compound | 110 nM | Recombinant WIP1 enzyme assay | [1] |

| GSK2830371 | 6 nM | Recombinant WIP1 enzyme assay | [1] | |

| Growth Inhibition (GI50) | GSK2830371 | 2.65 µM | MCF-7 (breast cancer, PPM1D amplified) | [2] |

| Cell Cycle Arrest | GSK2830371 | Accumulation in G1 and G2 phases | MCF-7 | [1] |

| Apoptosis Induction | This compound | Induces apoptosis | Breast cancer cell line overexpressing PPM1D | [3] |

| GSK2830371 | Potentiates doxorubicin-induced apoptosis | MCF-7 | ||

| Target Gene Upregulation (CDKN1A/p21) | GSK2830371 | ~3-5 fold increase (single agent) | MCF-7 | |

| GSK2830371 + Nutlin-3 | ~20 fold increase | MCF-7 | ||

| Target Gene Upregulation (PUMA) | GSK2830371 + Nutlin-3 + Doxorubicin | Strongest induction | MCF-7 |

Note: GSK2830371 is a more potent and extensively studied WIP1 inhibitor. The data presented for GSK2830371 is illustrative of the effects expected from a potent WIP1 inhibitor like this compound, though the effective concentrations for this compound may be higher.

Key Experimental Protocols

Investigating the effects of this compound on the p53 signaling pathway involves several key experimental techniques. Detailed below are the methodologies for assessing p53 activation and its downstream cellular consequences.

Western Blotting for Phospho-p53 (Ser15)

This protocol is designed to detect the phosphorylation of p53 at Ser15, a key indicator of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p53 (Ser15) and Mouse anti-total p53

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cancer cells (e.g., MCF-7) and treat with various concentrations of this compound for desired time points. Include a positive control (e.g., etoposide-treated cells) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p53 to confirm equal loading and to determine the ratio of phosphorylated to total p53.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The this compound and p53 Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that retain wild-type p53 but have an overactive WIP1-mediated negative feedback loop, often due to PPM1D amplification. By inhibiting WIP1, this compound effectively restores the tumor-suppressive functions of p53, leading to desired anti-cancer outcomes such as cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development.

Future research should focus on obtaining more extensive quantitative data for this compound across a broader range of cancer cell lines with varying PPM1D and TP53 statuses. Investigating the potential for synergistic combinations with other anti-cancer agents, particularly those that induce DNA damage or further stabilize p53, will be crucial in defining the optimal clinical application of this novel WIP1 inhibitor. The methodologies and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing this promising area of cancer therapy.

References

- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

SL-176: A Potent and Selective WIP1 Phosphatase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of SL-176

This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a novel small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WIP1-p53 signaling axis in oncology.

Introduction: The Rationale for Targeting WIP1 in Cancer

Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a serine/threonine phosphatase that acts as a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally induces the expression of WIP1. WIP1, in turn, dephosphorylates and inactivates key proteins in the DNA damage response network, including p53 itself, creating a negative feedback loop that terminates the stress response and allows cell cycle progression.

In numerous cancers, including breast cancer and neuroblastoma, PPM1D is frequently amplified, leading to the overexpression of WIP1. This overexpression effectively dampens the p53-mediated tumor suppressor functions, thereby promoting cancer cell proliferation, survival, and resistance to therapy. Consequently, the inhibition of WIP1 has emerged as a promising therapeutic strategy to restore p53 function and sensitize cancer cells to anti-cancer treatments.

Discovery of this compound: A Simplified Analog with Enhanced Potency

This compound was developed as a simplified analog of SPI-001, another known WIP1 inhibitor. The discovery process aimed to create a more potent and specific inhibitor with favorable pharmacological properties. Through a focused medicinal chemistry effort, this compound emerged as a lead candidate with significant inhibitory activity against WIP1 phosphatase.

Caption: Discovery workflow for this compound.

Synthesis of this compound

While the detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in the public domain, it has been described as a 10-step synthesis process. The development of this efficient synthesis was a key factor in enabling its preclinical evaluation.

Mechanism of Action: Potentiation of the p53 Signaling Pathway

This compound exerts its anti-cancer effects through the specific, non-competitive inhibition of WIP1 phosphatase. By inhibiting WIP1, this compound prevents the dephosphorylation of key tumor suppressor proteins, most notably p53 at the Ser15 residue. The sustained phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of its downstream targets. This cascade of events ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells with functional p53.

Caption: this compound mechanism of action.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | ~0.6 - 1.0 |

| SK-N-BE(2) | Neuroblastoma | ~0.7 - 1.3 |

| SK-N-AS | Neuroblastoma | ~0.8 - 1.2 |

| SH-SY5Y | Neuroblastoma | ~0.57 |

| MCF-7 | Breast Cancer | Data not available |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome |

| Mouse Xenograft | Neuroblastoma | Daily intraperitoneal injections of this compound | Significant slowing of tumor growth |

| Mouse Xenograft | Medulloblastoma | Daily intraperitoneal injections of this compound | Significant slowing of tumor growth |

| Zebrafish Xenograft | Neuroblastoma | Co-treatment with GSK-J4 | Reduced tumor growth |

Experimental Protocols

WIP1 Phosphatase Inhibition Assay

A detailed protocol for a WIP1 phosphatase inhibition assay is crucial for evaluating the potency and selectivity of inhibitors like this compound. While the specific protocol used for this compound's initial characterization is not publicly available, a general method is outlined below.

Caption: General workflow for a WIP1 inhibition assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human WIP1 enzyme

-

Phosphopeptide substrate (e.g., a peptide containing a phosphorylated serine or threonine residue recognized by WIP1)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound or other test compounds

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

384-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the diluted this compound and recombinant WIP1 enzyme to the wells of the microplate.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of WIP1 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, SK-N-BE(2)) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of WIP1 phosphatase with demonstrated preclinical anti-cancer activity, particularly in cancers with PPM1D amplification. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its further development. Future studies should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, including patient-derived xenografts. Combination studies with other anti-cancer agents, such as chemotherapy and other targeted therapies, are also warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued investigation of this compound holds promise for a novel therapeutic approach for patients with WIP1-overexpressing tumors.

The Role of SL-176 in the DNA Damage Response: An In-Depth Technical Guide

Disclaimer: Initial research indicates that "SL-176" is not a recognized designation for a specific molecule in the DNA damage response pathway. However, extensive data is available for SL-172154 , a clinical-stage investigational molecule from Shattuck Labs. It is highly probable that "this compound" is a typographical error for "SL-172154." This guide will, therefore, focus on SL-172154 and its relevance to the DNA damage response, particularly in the context of cancer therapy.

Executive Summary

SL-172154 is a bifunctional fusion protein (SIRPα-Fc-CD40L) with a primary immuno-oncological mechanism of action. It is designed to bridge the innate and adaptive immune systems by simultaneously blocking the CD47/SIRPα checkpoint and agonizing the CD40 receptor.[1][2] While not a direct modulator of DNA repair pathways, its therapeutic targets, CD47 and CD40, have significant, albeit indirect, roles in the cellular response to DNA damage. This guide provides a comprehensive overview of SL-172154, its mechanism of action, and explores the potential interplay with the DNA damage response, supported by preclinical and clinical data.

Introduction to SL-172154

SL-172154 is an investigational Agonist Redirected Checkpoint (ARC®) fusion protein.[1] It is engineered to enhance anti-tumor immunity through a dual mechanism:

-

CD47 Blockade: The SIRPα domain of SL-172154 binds to CD47 on the surface of cancer cells, inhibiting the "don't eat me" signal that prevents phagocytosis by macrophages.[3][4]

-

CD40 Agonism: The CD40L domain of the fusion protein binds to and activates the CD40 receptor on antigen-presenting cells (APCs), such as macrophages and dendritic cells, promoting their activation and maturation.

This dual activity is intended to promote the engulfment of cancer cells and enhance the subsequent presentation of tumor antigens to T cells, thereby stimulating a robust and durable anti-tumor immune response.

The Indirect Role of SL-172154's Targets in the DNA Damage Response

While the primary function of SL-172154 is to modulate the immune system, its targets have been implicated in the DNA damage response (DDR).

CD47 and the DNA Damage Response

Recent studies have revealed a connection between CD47 and the cellular response to genotoxic stress. Research indicates that CD47 expression is upregulated in response to DNA damage in a manner dependent on the MRE11 nuclease, a key component of the DNA double-strand break repair machinery. This suggests that cancer cells may exploit the DDR to upregulate CD47 as a mechanism of immune evasion.

Furthermore, blockade or mutation of CD47 has been shown to enhance the DNA damage response to ionizing radiation in some cancer cell lines. It has also been demonstrated that CD47 blockade can increase the sensitivity of cancer cells to cisplatin by inhibiting the expression of DNA repair genes. This raises the possibility that the SIRPα component of SL-172154, by blocking CD47, could potentiate the effects of DNA-damaging chemotherapies.

CD40 Signaling and DNA Damage

The CD40 signaling pathway is primarily known for its role in immune cell activation. However, there is evidence to suggest a link to the DDR. One study demonstrated that a membrane-stable mutant of CD40 ligand (CD40L) could induce a DNA damage response, leading to cellular senescence in non-small cell lung cancer cells. This was associated with the activation of the ATM/Chk2 pathway, a central axis of the DDR. The CD40L domain of SL-172154 could, therefore, potentially influence the DDR in tumor cells that express the CD40 receptor.

Quantitative Data from Clinical Trials

SL-172154 has been evaluated in several Phase 1 clinical trials, primarily in patients with advanced cancers. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of SL-172154 in Combination with Azacitidine in TP53-mutant Acute Myeloid Leukemia (AML) and Higher-Risk Myelodysplastic Syndromes (HR-MDS)

| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) / Marrow Complete Remission (mCR) | Median Overall Survival (OS) | Data Cut-off Date |

| TP53m AML | 21 | 43% | 33% (CR/CRi) | 10.5 months | June 4, 2024 / September 3, 2024 |

| HR-MDS | 24 | 67% | 58% | 15.6 months | April 23, 2024 / September 3, 2024 |

CRi: Complete Remission with incomplete hematologic recovery

Table 2: Safety Profile of SL-172154 in Combination with Azacitidine

| Adverse Event (AE) | Grade 3 or Higher | Most Common Treatment-Emergent AEs |

| Infusion-Related Reactions (IRRs) | No Grade 3 or higher with dexamethasone premedication | Infusion-related reactions |

| Other | Grade 3 or 4 AEs related to SL-172154 were reported in 14% of TP53m AML patients and 18% of HR-MDS patients | Fatigue, increased AST/ALT, nausea, hypoxia, pneumonia, chondrocalcinosis, febrile neutropenia |

Experimental Protocols

The clinical evaluation of SL-172154 has been conducted through multicenter, open-label, dose-escalation, and expansion cohort studies.

Phase 1a/1b Study in AML and HR-MDS (NCT05275439)

-

Objectives: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and anti-tumor activity of SL-172154 alone and in combination with azacitidine.

-

Patient Population: Adults with relapsed/refractory AML or HR-MDS, and treatment-naïve patients with TP53-mutant HR-MDS or AML.

-

Treatment Regimen: SL-172154 administered intravenously weekly in 28-day cycles. Azacitidine administered at 75 mg/m² for 7 days per cycle in the combination cohorts.

-

Dose Escalation: A modified toxicity probability interval-2 (mTPI-2) design was used for dose escalation.

-

Efficacy Assessment: Anti-tumor activity was assessed according to the 2017 European LeukemiaNet (ELN) criteria for AML and the 2006 International Working Group (IWG) criteria for MDS.

Phase 1 Study in Platinum-Resistant Ovarian Cancer (NCT04406623)

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics, anti-tumor, and pharmacodynamic effects of SL-172154.

-

Patient Population: Patients with unresectable, locally advanced or metastatic platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer.

-

Treatment Regimen: SL-172154 administered intravenously at escalating doses (0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg).

-

Dose Escalation: Followed a modified toxicity probability interval-2 design.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of SL-172154

Caption: Proposed dual mechanism of action of SL-172154.

Potential Interplay with the DNA Damage Response

Caption: Potential indirect role of SL-172154's targets in the DNA damage response.

Conclusion

SL-172154 is a promising immuno-oncology agent with a well-defined dual mechanism of action targeting the CD47/SIRPα and CD40 pathways. While its primary function is not the direct modulation of the DNA damage response, emerging evidence suggests that its targets are linked to the cellular response to genotoxic stress. The upregulation of CD47 following DNA damage and the potential for CD40 signaling to induce a DDR-like state provide a compelling rationale for the combination of SL-172154 with DNA-damaging agents. The clinical data, particularly in TP53-mutant hematologic malignancies, underscores the potential of this therapeutic approach. Further research is warranted to fully elucidate the intricate interplay between SL-172154-mediated immune modulation and the DNA damage response in cancer cells.

References

An In-depth Technical Guide to the Investigation of ABBV-176 in Breast Cancer Models

Disclaimer: Initial searches for "SL-176" in the context of breast cancer did not yield specific information on a compound with that designation. However, extensive research is available for ABBV-176 , an antibody-drug conjugate (ADC) investigated in breast cancer models. This guide focuses on ABBV-176, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the preclinical and early clinical investigations of ABBV-176 in breast cancer. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and visualization of key concepts.

Introduction to ABBV-176

ABBV-176 is an investigational antibody-drug conjugate designed for the treatment of solid tumors expressing the prolactin receptor (PRLR). Prolactin signaling is implicated in the proliferation, migration, and survival of breast cancer cells.[1] ABBV-176 consists of a humanized monoclonal antibody that targets PRLR, linked to a potent DNA-damaging agent, a pyrrolobenzodiazepine (PBD) dimer.[2][3] The rationale behind this approach is to selectively deliver a highly cytotoxic payload to tumor cells that overexpress PRLR, thereby minimizing systemic toxicity.

Mechanism of Action

The proposed mechanism of action for ABBV-176 involves a multi-step process. Upon intravenous administration, the antibody component of ABBV-176 binds to the prolactin receptor on the surface of tumor cells.[4] This binding event triggers the internalization of the ADC into the cell. Once inside the cell, the PBD payload is released. PBD dimers are highly potent cytotoxins that cause cell death by cross-linking DNA and inducing DNA breaks.[2] This DNA damage ultimately leads to the demise of the cancer cell.

Preclinical Investigations

ABBV-176 has been evaluated in a range of preclinical breast cancer models, including cell lines and patient-derived xenografts (PDX). These studies aimed to assess its potency, efficacy, and the correlation between PRLR expression and anti-tumor activity.

ABBV-176 demonstrated potent cytotoxicity against a panel of 25 breast cancer cell lines with varying levels of PRLR expression. The sensitivity of the cell lines to ABBV-176 correlated with both PRLR mRNA and protein expression levels. Notably, the ADC was effective in both HER2-positive and HER2-negative tumor cell lines.

Table 1: In Vitro Potency of ABBV-176 in a Breast Cancer Cell Line Model

| Cell Line | PRLR Expression Level | Efficacy of ABBV-176 |

|---|

| BT-474 | Low (~10,000 receptors/cell) | Effective in inducing tumor regression |

The anti-tumor activity of ABBV-176 was further confirmed in in vivo breast cancer models.

Table 2: In Vivo Efficacy of ABBV-176 in Breast Cancer Xenograft Models

| Model Type | Model Name | Treatment Regimen | Outcome |

|---|---|---|---|

| Cell Line Xenograft | BT-474 FP2 | Single dose of 0.5 mg/kg | Effective in regressing established tumors (p < 0.05) |

| Patient-Derived Xenograft (PDX) | CTG-0869 | 0.1, 0.2, 0.3, and 0.5 mg/kg (Q7D x 3) | Induced durable tumor regression |

| Patient-Derived Xenograft (PDX) | CTG-0670 | Not specified | Potent anti-tumor activity |

In the CTG-0869 PDX model, tumors treated with 0.1 mg/kg of ABBV-176 began to regrow by day 63, indicating a dose-dependent duration of response.

Preclinical studies also explored the potential of combining ABBV-176 with other anti-cancer agents. The combination of ABBV-176 with the PARP inhibitor veliparib resulted in enhanced anti-tumor activity in a BRCA1-deficient triple-negative breast cancer model (CTG-0670). This suggests a potential synergistic effect by targeting DNA damage repair pathways.

Clinical Investigations

A first-in-human, Phase 1, dose-escalation study (NCT03145909) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ABBV-176 in patients with advanced solid tumors, including breast cancer.

The study enrolled 19 patients with advanced solid tumors, including 6 patients with breast cancer. Patients received ABBV-176 once every 3 weeks at doses ranging from 2.7 to 109.35 μg/kg.

The study was terminated early due to significant toxicity. Dose-limiting toxicities (DLTs) were observed and included thrombocytopenia, neutropenia, and pancytopenia. The most common treatment-emergent adverse events were:

-

Thrombocytopenia

-

Neutropenia

-

Increased aspartate aminotransferase

-

Nausea

-

Fatigue

-

Pleural effusions

Late-onset toxicities, such as effusions and edema, suggested cumulative toxicity and confounded the determination of a maximum tolerated dose (MTD).

No objective responses were observed in the 19 patients treated in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the investigation of ABBV-176.

-

Cell Lines: A panel of 25 human breast cancer cell lines with varying PRLR expression was used.

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were treated with escalating concentrations of ABBV-176 or a non-targeting control ADC.

-

Endpoint: Cell viability was assessed using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50).

References

- 1. Prolactin Receptor Expression and Breast Cancer: Relationships with Tumor Characteristics among Pre- and Post-menopausal Women in a Population-Based Case–Control Study from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABBV-176, a PRLR antibody drug conjugate with a potent DNA-damaging PBD cytotoxin and enhanced activity with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABBV-176, a PRLR antibody drug conjugate with a potent DNA-damaging PBD cytotoxin and enhanced activity with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

The Inhibitory Effect of SL-176 on Adipocyte Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SL-176, a potent and specific inhibitor of Ser/Thr protein phosphatase PPM1D, on the differentiation of adipocytes. The following sections detail the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound's anti-adipogenic properties, offering valuable insights for research and development in the fields of obesity and metabolic diseases.

Core Mechanism of Action

This compound exerts its inhibitory effect on adipocyte differentiation by targeting PPM1D, a novel therapeutic target for anti-obesity treatment.[1][2] Inhibition of PPM1D by this compound leads to a significant downstream suppression of key adipogenic markers. Specifically, this compound represses both the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1][3]. These two transcription factors are considered the master regulators of adipogenesis, and their downregulation is a critical event in the inhibition of fat cell development[1].

Interestingly, this compound does not appear to affect the expression of C/EBPβ, a transcription factor that acts upstream of PPARγ and C/EBPα in the adipogenic cascade. This suggests that this compound's mechanism of action is specific to the later stages of adipocyte differentiation, primarily by disrupting the induction of the master regulatory transcription factors.

Quantitative Effects of this compound on Adipogenesis

The inhibitory effects of this compound on adipocyte differentiation have been quantified through various in vitro assays using the 3T3-L1 preadipocyte cell line. The data demonstrates a significant and dose-dependent reduction in lipid accumulation and the expression of key adipogenic markers.

| Parameter Measured | This compound Concentration | Result | Reference |

| Lipid Droplet Amount | 15 µM | Decreased to 32% of control | |

| PPARγ mRNA Expression | 10 µM | Significantly repressed | |

| C/EBPα mRNA Expression | 10 µM | Significantly repressed | |

| PPARγ Protein Expression | 5, 10, 15 µM | Greatly decreased in a dose-dependent manner | |

| C/EBPα Protein Expression | 5, 10, 15 µM | Greatly decreased in a dose-dependent manner | |

| C/EBPβ mRNA and Protein Expression | 10 µM | Hardly affected |

Signaling Pathway of this compound in Adipocyte Differentiation

The following diagram illustrates the proposed signaling pathway through which this compound inhibits adipocyte differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for inducing adipogenesis in 3T3-L1 cells, which serves as the foundational assay for testing the effects of this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MDI induction medium:

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM dexamethasone

-

10 µg/mL insulin

-

in DMEM with 10% FBS

-

-

Insulin medium:

-

10 µg/mL insulin in DMEM with 10% FBS

-

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in appropriate culture vessels and grow to confluence in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with MDI induction medium. For experimental groups, add this compound at the desired concentrations.

-

Medium Change (Day 2): After 48 hours, replace the induction medium with insulin medium, with or without this compound.

-

Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS, with or without this compound, until day 8.

-

Endpoint Analysis (Day 8): The differentiated adipocytes are ready for analysis, such as Oil Red O staining, RNA extraction for RT-qPCR, or protein extraction for Western blotting.

Oil Red O Staining and Quantification

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.3% w/v in isopropanol)

-

Oil Red O working solution (60% Oil Red O stock solution in water, filtered)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Isopropanol

Procedure:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Wash the fixed cells with water.

-

Staining: Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells with water until the wash water is clear.

-

Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

-

Quantification: Elute the Oil Red O stain from the cells by adding isopropanol and incubating for 15-30 minutes with gentle shaking. Measure the absorbance of the eluate at 490-520 nm.

RNA Extraction and RT-qPCR

This protocol is for quantifying the mRNA expression levels of adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Pparg, Cebpa, Cebpb, Actb)

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Data Analysis: Normalize the expression of the target genes to a reference gene (e.g., actin) and calculate the fold change in expression relative to the control group.

Protein Extraction and Western Blotting

This method is used to determine the protein levels of adipogenic transcription factors.

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-C/EBPβ, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-